molecular formula C13H14N2O3S B1271960 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide CAS No. 201996-24-9

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

Cat. No. B1271960
M. Wt: 278.33 g/mol
InChI Key: BRNSSQHZVBPAEM-UHFFFAOYSA-N
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Description

The compound 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The benzenesulfonamide scaffold is a common feature in many therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and hypoglycemic drugs. The methoxy group attached to the phenyl ring and the amino group on the benzenesulfonamide core can influence the compound's physical, chemical, and biological properties, making it a valuable target for research and drug development.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various synthetic routes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, a related compound, was accomplished from 4-(diethylamino)benzaldehyde and p-toluidine in three steps with a high overall yield of 75-84% . Another example is the synthesis of Schiff base derivatives from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with different aldehydes, which has been characterized by various spectroscopic techniques . These methods demonstrate the versatility and efficiency of synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide.

Molecular Structure Analysis

The molecular and crystal structures of benzenesulfonamide derivatives have been extensively studied using X-ray diffraction and quantum chemical methods. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined, providing insights into the tautomeric equilibrium of these molecules . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by X-ray single crystal techniques, and its structural parameters were well-reproduced by density functional theory (DFT) calculations . These studies highlight the importance of structural analysis in understanding the properties and reactivity of benzenesulfonamide derivatives.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and functionalization. The tautomerism observed in Schiff base ligands derived from benzenesulfonamides plays a crucial role in their photochromic and thermochromic characteristics, which involve proton transfer processes . Additionally, the reactivity of these compounds can be explored through their ability to form complexes with metals or interact with biological targets, such as enzymes. The chemical reactions and interactions of these compounds are fundamental to their potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Spectroscopic studies, including MS, IR, NMR, and UV-Visible techniques, provide valuable information about the electronic and structural features of these compounds . Theoretical investigations, such as DFT calculations, offer predictions of vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are in good agreement with experimental data . These properties are critical for the design and optimization of benzenesulfonamide-based drugs and materials.

Scientific Research Applications

Photodynamic Therapy and Photosensitization

  • Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. A compound with benzenesulfonamide substituents exhibited promising properties as a Type II photosensitizer, significant for its high singlet oxygen quantum yield and good fluorescence properties, crucial in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Antimicrobial Properties : The antimicrobial activity of benzenesulfonamide compounds was characterized by Demircioğlu et al. (2018). They found that certain sulfonamide derivatives, including ones similar to 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, possess antimicrobial properties, underscoring their potential use in battling microbial infections (Demircioğlu et al., 2018).

Antifungal Activity

  • Antifungal Screening : Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives, which demonstrated potent antifungal activity. This indicates the potential of these compounds, including 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide, in antifungal applications (Gupta & Halve, 2015).

properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNSSQHZVBPAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252086
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

CAS RN

201996-24-9
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
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Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Al-Nadaf, GA Sheikha, MO Taha - Bioorganic & medicinal chemistry, 2010 - Elsevier
β-Secretase (BACE) inhibitors have potential as anti-Alzheimer’s disease treatments prompting us to explore the pharmacophoric space of 129 known BACE inhibitors. QSAR analysis …
Number of citations: 78 www.sciencedirect.com

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